REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:8])[CH2:5][C:6]#[N:7])[CH3:2].[CH:9]1[CH:14]=[C:13]2[CH:15]=[CH:16][CH:17]=[C:18]([CH:19]=O)[C:12]2=[CH:11][CH:10]=1.N1CCCCC1.C(O)(=O)C>C1C=CC=CC=1>[CH2:1]([O:3][C:4](=[O:8])[C:5]([C:6]#[N:7])=[CH:19][C:18]1[C:12]2[C:13](=[CH:14][CH:9]=[CH:10][CH:11]=2)[CH:15]=[CH:16][CH:17]=1)[CH3:2]
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Name
|
|
Quantity
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7.8 g
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Type
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reactant
|
Smiles
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C(C)OC(CC#N)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C1=CC=C2C(=C1)C=CC=C2C=O
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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while removing water
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Type
|
CUSTOM
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Details
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formed during the reaction
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
WASH
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Details
|
the reaction mixture was washed successively with a saturated sodium bicarbonate aqueous solution, water, diluted hydrochloric acid and water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was recrystallized from benzene-hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=CC1=CC=CC2=CC=CC=C12)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |